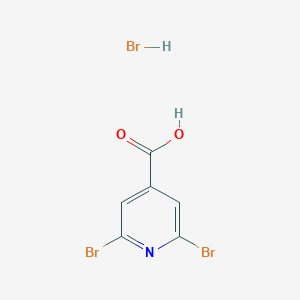![molecular formula C21H24N2O4 B7943773 Benzyl 4-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7943773.png)
Benzyl 4-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate
Overview
Description
Benzyl 4-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It's used in oxindole synthesis through palladium-catalyzed C-H functionalization, playing a role in medicinal chemistry synthesis, particularly as a Serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014).
It's involved in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates and effective for forming piperidine derivatives (Zhang et al., 2006).
The compound aids in synthesizing 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines, influenced by allylic 1,3-strain in acid-mediated amido cyclization (Ramakrishna et al., 2016).
It's utilized in preparing 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters for generating a broad range of amines containing substituted piperidine subunits (Acharya & Clive, 2010).
It's instrumental in synthesizing radiopharmaceuticals for in vivo visualization of GABAergic neurotransmission, particularly as a GABA transporter ligand for GAT-3 (Schirrmacher et al., 2001).
The compound is used in the synthesis of piperidine derivatives for potential use in HIV-1 treatment, exhibiting high CCR5 binding affinity and potent inhibition of membrane fusion (Imamura et al., 2006).
It selectively kills bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
It's involved in the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, especially in the synthesis of compounds with pharmacological interest (Ibenmoussa et al., 1998).
properties
IUPAC Name |
benzyl 4-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-19-9-7-18(8-10-19)22-20(24)17-11-13-23(14-12-17)21(25)27-15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCGGIUNLDUARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



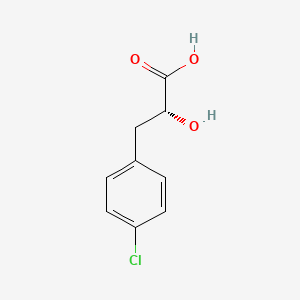
![tert-butyl (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B7943703.png)
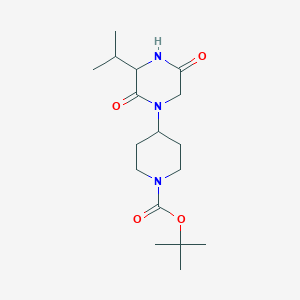
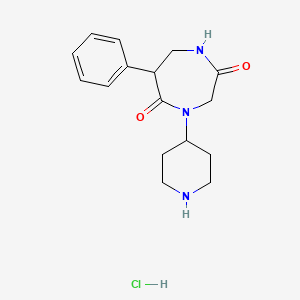
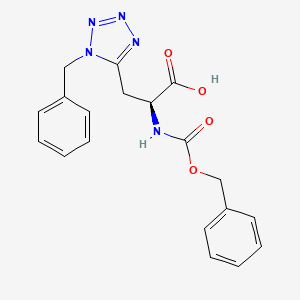
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B7943736.png)
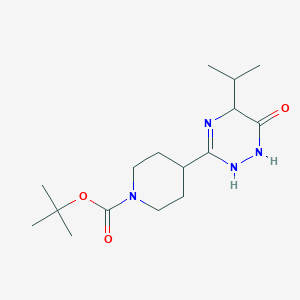
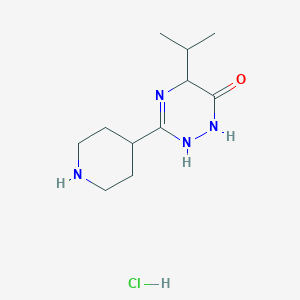
![(2R)-3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7943746.png)
![2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)acetic acid](/img/structure/B7943752.png)
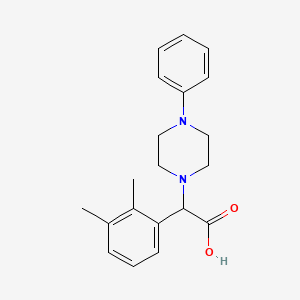
![2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B7943778.png)
![tert-butyl N-[4-(phenylcarbamoyl)thian-4-yl]carbamate](/img/structure/B7943780.png)
